molecular formula C23H23F2N5O2S B1666630 (S)-4-((4-amino-5-(2,6-difluorobenzoyl)thiazol-2-yl)amino)-N-((1-methylpyrrolidin-2-yl)methyl)benzamide

(S)-4-((4-amino-5-(2,6-difluorobenzoyl)thiazol-2-yl)amino)-N-((1-methylpyrrolidin-2-yl)methyl)benzamide

Numéro de catalogue B1666630
Poids moléculaire: 471.5 g/mol
Clé InChI: JHOYXMSKUJRBCS-HNNXBMFYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

AG-012917 is a broad-spectrum cyclin-dependent kinase inhibitor with potential anticancer activity . Cyclin-dependent kinases are enzymes that play crucial roles in regulating the cell cycle, and their inhibition can lead to the suppression of cancer cell proliferation.

Applications De Recherche Scientifique

AG-012917 has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary use is in cancer research, where it is employed to study the effects of cyclin-dependent kinase inhibition on cancer cell proliferation and survival . Additionally, AG-012917 can be used in drug development to identify and optimize new anticancer therapies.

Analyse Des Réactions Chimiques

AG-012917, as a cyclin-dependent kinase inhibitor, primarily undergoes interactions with its target enzymes rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. The compound’s activity is based on its ability to bind to the active site of cyclin-dependent kinases, thereby inhibiting their function.

Mécanisme D'action

The mechanism of action of AG-012917 involves its binding to the active site of cyclin-dependent kinases, thereby inhibiting their enzymatic activity . This inhibition disrupts the cell cycle, leading to the suppression of cancer cell proliferation. The molecular targets of AG-012917 are the cyclin-dependent kinases, which are essential for the progression of the cell cycle.

Comparaison Avec Des Composés Similaires

AG-012917 is unique among cyclin-dependent kinase inhibitors due to its broad-spectrum activity and potential anticancer effects . Similar compounds include other cyclin-dependent kinase inhibitors such as flavopiridol, roscovitine, and palbociclib. These compounds also target cyclin-dependent kinases but may differ in their specificity, potency, and therapeutic applications.

List of Similar Compounds::
  • Flavopiridol
  • Roscovitine
  • Palbociclib

Propriétés

Formule moléculaire

C23H23F2N5O2S

Poids moléculaire

471.5 g/mol

Nom IUPAC

4-[[4-amino-5-(2,6-difluorobenzoyl)-1,3-thiazol-2-yl]amino]-N-[[(2S)-1-methylpyrrolidin-2-yl]methyl]benzamide

InChI

InChI=1S/C23H23F2N5O2S/c1-30-11-3-4-15(30)12-27-22(32)13-7-9-14(10-8-13)28-23-29-21(26)20(33-23)19(31)18-16(24)5-2-6-17(18)25/h2,5-10,15H,3-4,11-12,26H2,1H3,(H,27,32)(H,28,29)/t15-/m0/s1

Clé InChI

JHOYXMSKUJRBCS-HNNXBMFYSA-N

SMILES isomérique

CN1CCC[C@H]1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N

SMILES

CN1CCCC1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N

SMILES canonique

CN1CCCC1CNC(=O)C2=CC=C(C=C2)NC3=NC(=C(S3)C(=O)C4=C(C=CC=C4F)F)N

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>2 years if stored properly.

Solubilité

Soluble in DMSO, not in water

Stockage

0 – 4 oC for short term (weeks to 1 month) or -20 oC for long terms (months to years).

Synonymes

AG012917;  AG 012917;  AG-012917.

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(S)-4-((4-amino-5-(2,6-difluorobenzoyl)thiazol-2-yl)amino)-N-((1-methylpyrrolidin-2-yl)methyl)benzamide
Reactant of Route 2
Reactant of Route 2
(S)-4-((4-amino-5-(2,6-difluorobenzoyl)thiazol-2-yl)amino)-N-((1-methylpyrrolidin-2-yl)methyl)benzamide
Reactant of Route 3
Reactant of Route 3
(S)-4-((4-amino-5-(2,6-difluorobenzoyl)thiazol-2-yl)amino)-N-((1-methylpyrrolidin-2-yl)methyl)benzamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
(S)-4-((4-amino-5-(2,6-difluorobenzoyl)thiazol-2-yl)amino)-N-((1-methylpyrrolidin-2-yl)methyl)benzamide
Reactant of Route 5
Reactant of Route 5
(S)-4-((4-amino-5-(2,6-difluorobenzoyl)thiazol-2-yl)amino)-N-((1-methylpyrrolidin-2-yl)methyl)benzamide
Reactant of Route 6
Reactant of Route 6
(S)-4-((4-amino-5-(2,6-difluorobenzoyl)thiazol-2-yl)amino)-N-((1-methylpyrrolidin-2-yl)methyl)benzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.